PPARγ Binding and Cdk5 Phosphorylation Blockade vs. Rosiglitazone
SR 1824 binds to PPARγ with a high affinity, exhibiting a Ki of 10 nM . In contrast to the full agonist rosiglitazone, SR 1824 potently blocks Cdk5-mediated phosphorylation of PPARγ at Ser273 in a cellular context without inducing classical transcriptional agonism [1]. Specifically, in differentiated PPARγ knockout MEFs expressing wild-type PPARγ, treatment with SR 1824 completely blocked TNF-α-induced phosphorylation, whereas rosiglitazone did not [1].
| Evidence Dimension | Binding Affinity (Ki) and Functional Effect on Cdk5-Mediated PPARγ Phosphorylation |
|---|---|
| Target Compound Data | Ki = 10 nM; Blocks Cdk5-mediated PPARγ Ser273 phosphorylation; No classical agonism |
| Comparator Or Baseline | Rosiglitazone (Full PPARγ agonist); Ki not reported in this direct comparison; Strong classical agonism; Does not block TNF-α-induced PPARγ phosphorylation in MEFs |
| Quantified Difference | SR 1824 is a non-agonist that blocks phosphorylation; Rosiglitazone is an agonist that does not block phosphorylation. SR 1824's Ki is 10 nM. |
| Conditions | Binding: PPARγ ligand binding domain. Phosphorylation: Differentiated PPARγ KO MEFs expressing PPARγWT stimulated with TNF-α (n=3). |
Why This Matters
This demonstrates SR 1824's unique functional profile as a selective inhibitor of PPARγ phosphorylation, making it essential for experiments where decoupling metabolic benefits from classical transcriptional side effects is the primary scientific goal.
- [1] Choi JH, Banks AS, Kamenecka TM, Busby SA, Chalmers MJ, Kumar N, et al. Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation. Nature. 2011 Sep 4;477(7365):477-81. (Figure 1e) View Source
